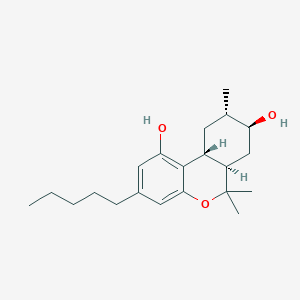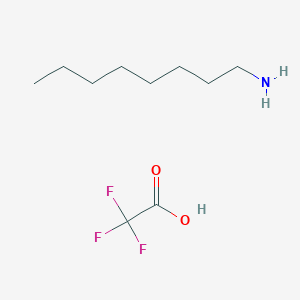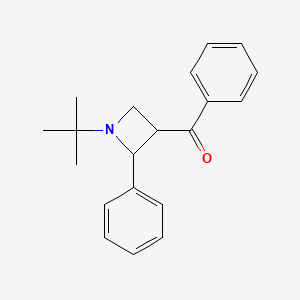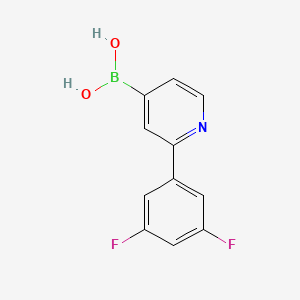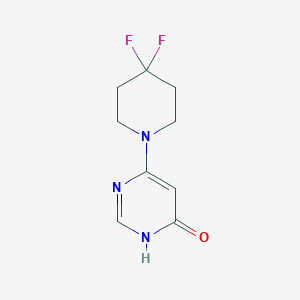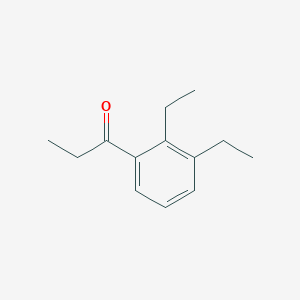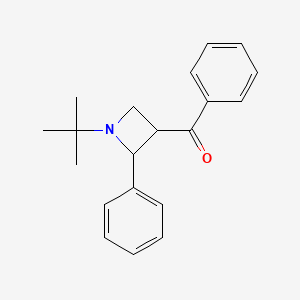
(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) is an organic compound that belongs to the class of ketones. Ketones are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This particular compound features a tert-butyl group, a phenyl group, and an azetidinyl group attached to the carbonyl carbon, making it a complex and unique molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) typically involves multiple steps. One common method involves the reaction of tert-butyl chloride with phenyl magnesium bromide to form tert-butyl phenyl ketone. This intermediate is then reacted with azetidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl and azetidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The azetidinyl group may interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzophenone: A ketone with two phenyl groups attached to the carbonyl carbon.
tert-Butyl phenyl ketone: A ketone with a tert-butyl group and a phenyl group attached to the carbonyl carbon.
Uniqueness
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
10231-03-5 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H23NO/c1-20(2,3)21-14-17(18(21)15-10-6-4-7-11-15)19(22)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3 |
InChI Key |
ZCTKIUWMGOTRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)

